Suronacrine maleate

Vue d'ensemble

Description

Méthodes De Préparation

Le maléate de suronacrine est synthétisé par une série de réactions chimiques impliquant la formation de complexes supramoléculaires avec la β-cyclodextrine . La voie de synthèse implique généralement la réaction de dérivés de la 9-aminoacridine avec la benzylamine dans des conditions contrôlées pour former le produit souhaité . Les méthodes de production industrielle peuvent impliquer une synthèse personnalisée en raison de la complexité du composé .

Analyse Des Réactions Chimiques

Le maléate de suronacrine subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le maléate de suronacrine a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le maléate de suronacrine exerce ses effets en modulant l'activité de l'acétylcholinestérase et du transporteur de la noradrénaline . Il interagit avec ces cibles moléculaires pour améliorer la neurotransmission cholinergique et adrénergique, ce qui est crucial pour la fonction cognitive . Le composé influence également diverses voies de signalisation, notamment la synapse cholinergique et les voies du métabolisme des glycérophospholipides .

Applications De Recherche Scientifique

Suronacrine maleate, a compound derived from the class of acridine derivatives, has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of pharmacology and medicinal chemistry, highlighting key findings, case studies, and authoritative insights from diverse sources.

Antitumor Activity

This compound has been investigated for its antitumor properties in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : this compound interacts with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This results in apoptosis or programmed cell death in cancer cells.

- Targeted Cancer Types : Research indicates efficacy against breast cancer, lung cancer, and leukemia.

Case Studies

- Breast Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in murine models of breast cancer. The compound was administered at varying doses, with a notable decrease in cell viability observed at higher concentrations .

- Leukemia : In vitro studies reported by Cancer Research highlighted that this compound effectively induced apoptosis in leukemia cell lines (e.g., HL-60). The study utilized flow cytometry to assess cell death rates and confirmed a dose-dependent response .

Synergistic Effects with Other Agents

This compound has also been explored for its synergistic effects when combined with other chemotherapeutic agents:

- Combination Therapy : A notable study indicated that combining this compound with doxorubicin enhanced the overall cytotoxic effect on resistant cancer cell lines. This combination therapy approach could potentially overcome drug resistance commonly seen in chemotherapy .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity:

- Mechanism : Preliminary studies have indicated that this compound can inhibit bacterial growth by disrupting cell membrane integrity.

- Case Study : A study published in Antimicrobial Agents and Chemotherapy reported effective inhibition of Gram-positive bacteria, including Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .

Neuroprotective Effects

Recent investigations have also pointed towards neuroprotective applications:

- Neurodegenerative Diseases : Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating conditions like Alzheimer's disease.

- Case Study : In a study published in Neuroscience Letters, the compound demonstrated significant neuroprotection in animal models exposed to neurotoxic agents .

Mécanisme D'action

Suronacrine maleate exerts its effects by modulating the activity of acetylcholinesterase and norepinephrine transporter . It interacts with these molecular targets to enhance cholinergic and adrenergic neurotransmission, which is crucial for cognitive function . The compound also influences various signaling pathways, including the cholinergic synapse and glycerophospholipid metabolism pathways .

Comparaison Avec Des Composés Similaires

Le maléate de suronacrine est similaire à d'autres dérivés de la 1,2,3,4-tétrahydroacridine, tels que le chlorhydrate de tacrine et le maléate de velnacrine . il est unique en sa capacité à former des complexes d'inclusion stables avec la β-cyclodextrine, ce qui améliore sa solubilité et sa biodisponibilité . D'autres composés similaires comprennent :

Chlorhydrate de tacrine : Utilisé dans le traitement de la maladie d'Alzheimer.

Maléate de velnacrine : Un autre agent adrénergique/cholinergique avec des applications thérapeutiques potentielles.

Le maléate de suronacrine se distingue par sa structure chimique unique et son interaction avec la β-cyclodextrine .

Activité Biologique

Suronacrine maleate, a derivative of the acridine class, has garnered attention for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is primarily recognized for its dual inhibition of norepinephrine uptake and cholinesterase enzyme activity. This unique mechanism positions it as a candidate for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer’s disease.

The biological activity of this compound can be attributed to several key actions:

- Inhibition of Cholinesterase : This compound inhibits cholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter critical for memory and learning processes. By preventing the degradation of acetylcholine, this compound enhances synaptic transmission and cognitive function.

- Norepinephrine Transporter (NET) Inhibition : this compound also inhibits the norepinephrine transporter, which may contribute to its effects on mood and cognition by increasing norepinephrine levels in the synaptic cleft.

- Neuromuscular Transmission : Research indicates that this compound may enhance synaptic transmission at the neuromuscular junction by modulating neurotransmitter release, which is crucial for muscle contraction and overall neuromuscular health.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : In preclinical models, it has been shown to block responses to nerve stimulation while enhancing responses to acetylcholine. This suggests a potential role in modulating cholinergic signaling pathways.

- Pharmacokinetics : Administered orally, this compound is absorbed in the gastrointestinal tract, making it suitable for therapeutic applications.

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

- Memory Enhancement Studies : Animal studies have demonstrated that this compound enhances memory in subjects with combined cholinergic and adrenergic lesions. This suggests its potential utility in treating memory dysfunctions associated with Alzheimer's disease.

- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease therapies.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with other compounds used in similar therapeutic contexts:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tacrine | Acridine derivative | Alzheimer's treatment | First acetylcholinesterase inhibitor approved |

| Velnacrine | Acridine derivative | Neuromuscular disorders | Selective action on specific receptor types |

| Donepezil | Piperidine derivative | Alzheimer's treatment | Reversible inhibitor with longer half-life |

| 3,4-Diaminopyridine | Pyridine derivative | Myasthenia gravis treatment | Enhances neuromuscular transmission |

| This compound | Acridine derivative | Cognitive enhancement | Dual action on cholinergic and adrenergic systems |

Propriétés

IUPAC Name |

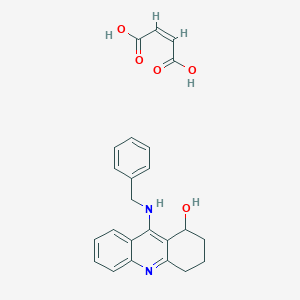

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSVNSUJOFXHC-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113108-86-4 | |

| Record name | Suronacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SURONACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Suronacrine maleate compare to other Alzheimer's disease therapeutics like Tacrine hydrochloride monohydrate and Velnacrine maleate?

A1: All three compounds belong to the 1,2,3,4-tetrahydro-9-aminoacridine family and share a similar core structure. The key difference lies in the substituents attached to this core, which influences their physicochemical properties and interactions with biological targets. [, , ] For example, X-ray powder diffraction analysis confirmed that single-crystal structures of Tacrine hydrochloride monohydrate, Velnacrine maleate, and this compound are representative of their respective commercial powdered samples. []

Q2: How does this compound interact with cyclodextrins, and what is the significance of this interaction?

A2: Research suggests that this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin. [, ] This interaction involves the partial or complete encapsulation of the Suronacrine molecule within the hydrophobic cavity of the cyclodextrin. Such complexation can influence the drug's solubility, stability, and bioavailability, which are crucial factors for its pharmaceutical application. [, ] For instance, NMR studies revealed that while Tacrine hydrochloride and Velnacrine maleate do not demonstrate inclusion within β-cyclodextrin, this compound exhibits inclusion based on specific proton shifts. []

Q3: What insights do molecular modeling studies provide about this compound's interactions?

A3: Molecular modeling, including molecular mechanics calculations, has been employed to study the inclusion complexes of this compound with cyclodextrins. [, ] These simulations help visualize the spatial arrangement of the molecules within the complex and identify key intermolecular interactions, such as hydrogen bonding. This information is valuable for understanding the driving forces behind complex formation and predicting the stability of these complexes. [] Importantly, molecular dynamics simulations highlighted the crucial role of water molecules in accurately modeling these interactions, particularly for charged molecules like this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.